5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
5-nitro-4-N-(1-phenylethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8(9-5-3-2-4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h2-8H,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGZNSBLGPGMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, amino derivatives, and other functionalized compounds that can be further utilized in different applications .
Scientific Research Applications
5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of the target compound and its analogs:
†Data inferred from analogs. *Estimated based on structural similarity to .
Key Observations:
- This group may improve interactions with biological targets, such as enzymes requiring electron-deficient aromatic systems .
- N4 Substituents : The 1-phenylethyl group in the target compound introduces chirality and bulkiness compared to simpler aryl (e.g., phenyl in ) or alkyl/aryl hybrids (e.g., ethyl/phenyl in ). This may affect membrane permeability and target selectivity.
- Lipophilicity : The target compound’s LogP (estimated ~2.8–3.0) is higher than (LogP 2.888), likely due to the 1-phenylethyl group. Increased lipophilicity could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Polar Surface Area (PSA) : A PSA of ~100–110 Ų (inferred from ) suggests moderate hydrogen-bonding capacity, balancing solubility and membrane permeability.
Biological Activity
5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a phenylethyl substituent on the pyrimidine ring. The structural formula can be represented as follows:
This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit broad-spectrum antimicrobial effects by disrupting bacterial cell wall synthesis or function.
Biological Activity Data
Below is a summary table of the biological activities reported for this compound and related compounds:
Anticancer Properties
A study published in Medicinal Chemistry explored the anticancer potential of various pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity
Research conducted on related nitropyrimidines revealed their effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial DNA synthesis, which is critical for bacterial replication.
Q & A
Q. How can this compound’s structural motifs inform materials science or medicinal chemistry?
- Methodological Answer :
- Materials Science : Study nitro-pyrimidine π-stacking (via XRD in ) for organic semiconductor design.
- Medicinal Chemistry : Leverage the 5-nitro group’s redox activity for prodrug development (e.g., hypoxia-activated therapeutics). Pair with pharmacokinetic simulations (ADMET) to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
